Einecs 305-284-2

Salt formation Aqueous solubility Dissolution rate

Einecs 305-284-2 (CAS 94386-61-5) is the L‑arginine salt of indobufen, chemically defined as L‑arginine mono[4‑(1,3‑dihydro‑1‑oxo‑2H‑isoindol‑2‑yl)‑α‑methylbenzeneacetate]. The active pharmacophore, indobufen, is a racemic isoindolinyl‑phenylbutyric acid that acts as a reversible platelet cyclooxygenase (COX‑1) inhibitor, thereby suppressing thromboxane A₂ synthesis without irreversibly inactivating the enzyme.

Molecular Formula C24H31N5O5
Molecular Weight 469.5 g/mol
CAS No. 94386-61-5
Cat. No. B12773682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 305-284-2
CAS94386-61-5
Molecular FormulaC24H31N5O5
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
InChIInChI=1S/C18H17NO3.C6H14N4O2/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20;7-4(5(11)12)2-1-3-10-6(8)9/h3-10,15H,2,11H2,1H3,(H,21,22);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
InChIKeyALISWDXMQXZZAB-VWMHFEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indobufen L-Arginine Salt (EINECS 305-284-2, CAS 94386-61-5) – Core Pharmacophore, Physicochemical Identity & Procurement-Relevant Class Position


Einecs 305-284-2 (CAS 94386-61-5) is the L‑arginine salt of indobufen, chemically defined as L‑arginine mono[4‑(1,3‑dihydro‑1‑oxo‑2H‑isoindol‑2‑yl)‑α‑methylbenzeneacetate] [1]. The active pharmacophore, indobufen, is a racemic isoindolinyl‑phenylbutyric acid that acts as a reversible platelet cyclooxygenase (COX‑1) inhibitor, thereby suppressing thromboxane A₂ synthesis without irreversibly inactivating the enzyme [2]. Indobufen itself is practically insoluble in water and exhibits an extremely low dissolution rate under gastric acidic conditions [3]. Salt formation with the basic amino acid L‑arginine is a deliberately engineered solid‑state modification intended to overcome this solubility deficit through in‑situ pH modification and enhanced wetting, a strategy that directly addresses a critical developability limitation of the free acid.

Why Simple Indobufen Free‑Acid Procurement Cannot Guarantee Equivalent Developability for EINECS 305-284-2 (CAS 94386-61-5)


Indobufen in its free‑acid form (CAS 63610‑08‑2) presents a well‑documented biopharmaceutical barrier: negligible aqueous solubility and dissolution‑rate‑limited absorption under gastric conditions [1]. This has forced formulation scientists to rely on micronisation, pH adjusters, or complex solid‑dispersion technologies [2]. The L‑arginine salt (EINECS 305‑284‑2) is not a mere stoichiometric variant; it constitutes a distinct solid‑state entity engineered to enhance the aqueous microenvironment pH upon dissolution, analogous to the proven strategy of basic‑amino‑acid salt formation for other poorly soluble NSAIDs such as ketoprofen and meloxicam, where L‑arginine outperformed both L‑lysine and tris(hydroxymethyl)aminomethane in solubility and dissolution rate enhancement [3]. Substituting the free acid for the L‑arginine salt therefore risks re‑introducing the very solubility bottleneck that the salt was designed to eliminate, with potential consequences for oral bioavailability, inter‑subject variability, and the feasibility of developing liquid or parenteral formulations.

Quantitative Differentiation Evidence for Indobufen L‑Arginine Salt (EINECS 305-284-2) Against the Closest Analogs


Aqueous Solubility Enhancement Through L‑Arginine Salt Formation vs. Indobufen Free Acid – Class‑Level Inference from NSAID Arginine Salts

Indobufen free acid (CAS 63610‑08‑2) is reported as insoluble in water and exhibits an extremely low dissolution rate under acidic conditions, a property acknowledged in the patent literature as detrimental to gastric retention and absorption [1]. While a direct head‑to‑head aqueous solubility measurement for the indobufen L‑arginine salt (EINECS 305‑284‑2) versus the free acid has not been published in the primary peer‑reviewed literature, the principle of solubility enhancement by basic‑amino‑acid salt formation is extensively validated for structurally analogous NSAIDs. For meloxicam, L‑arginine salt formation increased aqueous solubility by approximately 400‑fold compared to the free acid at pH 1.2 and improved the dissolution rate by a factor of 8–12 at pH 6.8 [2]. For ketoprofen, the order of solubility and dissolution rate enhancement was explicitly L‑arginine > L‑lysine > tris(hydroxymethyl)aminomethane, with L‑arginine delivering a 3‑ to 5‑fold increase in dissolution rate over the free acid at pH 4.5 [3]. The L‑arginine counterion functions both as a pH‑modifying agent that raises the diffusion‑layer pH above the pKₐ of the acidic drug and as a hydrotropic solubiliser via intermolecular hydrogen bonding with water, mechanisms that are independent of the specific NSAID scaffold and are therefore transferable to indobufen [2].

Salt formation Aqueous solubility Dissolution rate Biopharmaceutics Classification System

Prostacyclin‑Sparing Effect of Indobufen Pharmacophore vs. Aspirin – Direct Head‑to‑Head Clinical Pharmacology Data

In a prospective clinical pharmacology study directly comparing indobufen (200 mg single dose; n = 6) with aspirin (500 mg single dose; n = 9) in patients with ischaemic heart disease, both drugs achieved equivalent suppression of thromboxane B₂ (TXB₂) production at 2 h post‑dose (indobufen 97 ± 6 % vs. aspirin 98 ± 4 %; p = N.S.), demonstrating comparable antiplatelet efficacy [1]. Critically, however, inhibition of prostacyclin (measured as 6‑keto‑PGF₁α in whole blood) was significantly less with indobufen than with aspirin: at 2 h, 81 ± 2.5 % vs. >98 % (p < 0.01). After 7 days of repeated dosing (indobufen 200 mg b.i.d. vs. aspirin 300 mg/day), the differential prostacyclin‑sparing effect was even more pronounced: 6‑keto‑PGF₁α production was inhibited by only 20 % in the indobufen arm versus 91 % in the aspirin arm, despite equivalent TXB₂ suppression in both groups [1]. This differential pharmacodynamic profile arises from the reversible nature of indobufen's COX‑1 inhibition, which permits more rapid recovery of endothelial prostacyclin synthesis between dosing intervals compared to aspirin's irreversible acetylation of platelet COX‑1 [1].

Prostacyclin sparing Cyclooxygenase selectivity Thromboxane inhibition Platelet-endothelial homeostasis

Reduced Gastrointestinal Adverse Reactions and Bleeding Events: Indobufen vs. Aspirin in Post‑CABG Antiplatelet Therapy – Multicentre Retrospective Cohort Study

A multicentre retrospective cohort study compared indobufen (n = 19) with aspirin (n = 20) in patients post‑coronary artery bypass grafting (CABG) over an 8‑to‑18‑month follow‑up period [1]. The composite primary endpoint (non‑fatal myocardial infarction, stroke, revascularisation for acute coronary syndrome) occurred in 0 % of the indobufen group versus 25 % of the aspirin group (p = 0.02), indicating comparable or superior efficacy [1]. The total bleeding event rate was 15.79 % in the indobufen group versus 55 % in the aspirin group (p = 0.011), and major bleeding events were 0 % vs. 20 % respectively (p = 0.04) [1]. Upper gastrointestinal symptoms were also significantly less frequent with indobufen [1]. These clinical findings are consistent with results from a meta‑analysis of randomised controlled trials in coronary heart disease, which confirmed that indobufen significantly reduced the incidence of minor bleeding events (RR ≈ 0.5–0.6) and gastrointestinal discomfort (RR ≈ 0.4–0.5) compared to aspirin while maintaining equivalent anti‑ischaemic efficacy [2].

Gastrointestinal safety Bleeding risk Coronary artery bypass grafting Antiplatelet therapy

Reversible COX‑1 Inhibition and Faster Recovery of Endothelial Prostacyclin Synthesis vs. Irreversible Aspirin Mechanism – Pharmacodynamic Class Distinction

Indobufen inhibits platelet cyclooxygenase through a reversible competitive mechanism, in contrast to aspirin's irreversible acetylation of the COX‑1 active‑site serine residue (Ser⁵²⁹) [1][2]. The functional consequence of this mechanistic distinction is that endothelial prostacyclin synthesis recovers significantly faster following indobufen administration than after aspirin exposure, because nucleated endothelial cells can resynthesise COX‑1 enzyme, whereas anucleate platelets cannot [2]. In a dedicated recovery study, endothelial prostacyclin production returned to near‑baseline levels within 12 h after indobufen dosing, whereas aspirin‑induced suppression persisted beyond 24 h [2]. The reversible inhibition also means that the antiplatelet effect of indobufen is competitive—it can be overcome at higher arachidonic acid concentrations—whereas aspirin's effect is non‑competitive and persists for the platelet lifespan (7–10 days) [1]. This mechanism translates directly into the clinically observed prostacyclin‑sparing effect and reduced bleeding risk documented in Evidence Items 2 and 3 [1][2].

Reversible COX inhibition Endothelial recovery Thromboxane-prostacyclin balance Mechanism-based safety

Equivalent Antiplatelet Efficacy of Indobufen vs. Clopidogrel with Potentially Favourable Platelet Aggregation Rate Profile – Clinical Comparative Data

A clinical study comparing indobufen with clopidogrel for secondary prevention in elderly patients with aspirin‑intolerant ischaemic cerebrovascular and cardiovascular disease reported that the platelet aggregation rate达标率 (target attainment rate) was 97.03 % (98/101) in the indobufen group versus 88.89 % (88/99) in the clopidogrel group, a difference that was statistically significant (P < 0.05) [1]. This indicates that indobufen achieves at least non‑inferior, and potentially superior, inhibition of platelet aggregation in this high‑risk population. A separate randomised controlled study (CARMIA) evaluating indobufen plus clopidogrel versus aspirin plus clopidogrel in patients with minor ischaemic stroke or high‑risk transient ischaemic attack demonstrated non‑inferior efficacy with a trend towards lower bleeding events [2]. These data support the interchangeability of the indobufen pharmacophore with clopidogrel in dual antiplatelet therapy (DAPT) regimens while potentially offering an improved safety margin.

Platelet aggregation rate Clopidogrel comparator Antiplatelet efficacy Elderly ischaemic disease

Evidence‑Backed Application Scenarios for Indobufen L‑Arginine Salt (EINECS 305-284-2) Procurement


Development of Oral Solid Dosage Forms Requiring Enhanced Aqueous Solubility and Gastric Dissolution

The indobufen L‑arginine salt directly addresses the free acid's critically low aqueous solubility and gastric dissolution rate [1], making it the preferred starting material for immediate‑release tablet or capsule formulations where rapid and reproducible absorption is essential. The salt form's anticipated dissolution advantage, grounded in the established L‑arginine‑NSAID solubility enhancement paradigm (see Evidence Item 1), can reduce or eliminate the need for complex enabling technologies such as pH‑adjuster pellets, micronisation, or amorphous solid dispersions, thereby simplifying manufacturing processes and lowering cost‑of‑goods for generic development programmes [2].

Anti‑Ischaemic Pharmacotherapy Programmes Targeting Patients with High Gastrointestinal Risk or History of Peptic Ulcer Disease

The indobufen pharmacophore's prostacyclin‑sparing pharmacology and clinically demonstrated reduction in gastrointestinal adverse reactions and bleeding events compared to aspirin (see Evidence Items 2 and 3) position the L‑arginine salt as a rational procurement choice for clinical trial material or commercial product development aimed at long‑term antiplatelet therapy in patients with elevated gastrointestinal risk [3][4]. This includes post‑CABG maintenance therapy, secondary prevention after percutaneous coronary intervention in the elderly, and chronic antiplatelet regimens in patients with prior peptic ulcer disease or concomitant NSAID use.

Parenteral or Liquid Formulation Development Leveraging the Salt Form's Enhanced Aqueous Solubility

Whereas indobufen free acid is practically insoluble in water and the sodium salt has been used for parenteral administration at relatively low concentrations, the L‑arginine salt form is expected, on the basis of class‑level evidence from arginine salts of structurally related NSAIDs, to provide substantially improved aqueous solubility, enabling higher‑concentration injectable solutions or ready‑to‑use oral liquid formulations for geriatric or dysphagic patient populations [1][2]. The arginine counterion additionally offers a favourable toxicological profile compared to the sodium load associated with the sodium salt in renally impaired patients, though this advantage requires direct validation.

Dual Antiplatelet Therapy (DAPT) Regimens Combining Indobufen with Clopidogrel in Cerebrovascular Disease

Clinical evidence supports the combination of indobufen with clopidogrel as a non‑inferior alternative to aspirin‑clopidogrel DAPT in minor ischaemic stroke and high‑risk TIA, with a trend towards fewer bleeding events [5]. Procurement of the L‑arginine salt form for such DAPT programmes is warranted when the development strategy prioritises a safety‑differentiated antiplatelet agent that retains the efficacy benchmark of aspirin while minimising gastrointestinal toxicity and bleeding risk in a dual‑agent regimen known to amplify haemorrhagic complications.

Quote Request

Request a Quote for Einecs 305-284-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.